4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

Overview

Description

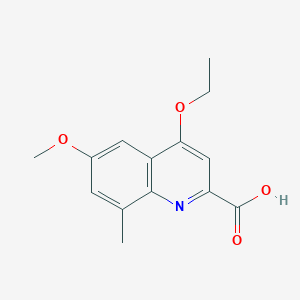

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C14H15NO4. This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methyl groups attached to a quinoline core. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the quinoline core.

Reduction: Reduction reactions can alter the quinoline ring or the substituents.

Substitution: Common in quinoline chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups at specific positions on the quinoline ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid exhibits antimicrobial properties. Studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various bacteria and fungi. For instance, structural modifications in similar quinoline derivatives have demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Antimalarial Properties

The compound's structural analogs have been explored for their antimalarial activity. A study highlighted the optimization of endochin-like quinolones, which share structural similarities with this compound, showing promising results against malaria parasites .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods typically involve multi-step organic synthesis techniques that allow for the modification of the compound's structure to enhance its biological properties. For example, reactions involving substituted quinolines can yield this compound efficiently .

Functional Group Modifications

The reactivity of the compound's functional groups facilitates further chemical modifications, which are crucial in developing new derivatives with improved efficacy or reduced toxicity in pharmaceutical applications .

Interaction Studies

Understanding the binding affinity of this compound with various biological targets is essential for optimizing its therapeutic potential. Interaction studies focus on how this compound interacts with enzymes or receptors involved in disease processes. Such studies are vital for elucidating mechanisms of action and enhancing the safety profile of the compound .

Mechanism of Action

The mechanism of action for 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different chemical and biological properties.

Flindersine and N-methylflindersine: Naturally occurring quinoline derivatives with distinct biological activities.

Uniqueness: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is unique due to its specific combination of ethoxy, methoxy, and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to other quinoline derivatives.

Biological Activity

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO4, with a molecular weight of approximately 261.27 g/mol. The compound features an ethoxy group, a methoxy group, and a carboxylic acid moiety, which enhance its solubility and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including cervical HELA and mammary MCF7 cells. The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability in prolonged incubations .

- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound appears to interact with specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Metal Chelation : Similar compounds have been shown to chelate divalent metals, which may enhance their biological activity through improved interaction with target proteins .

- Binding Affinity : Interaction studies have indicated that this compound binds effectively to various biological targets, enhancing its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline-2-carboxylic acid | Lacks ethyl substitution | Exhibits different biological activity |

| 4-Ethylquinoline-2-carboxylic acid | Ethyl instead of ethoxy | Varying solubility properties |

| 8-Methylquinoline | No carboxylic acid group | Used primarily as a dye |

The presence of both methoxy and ethoxy groups in this compound enhances its lipophilicity and membrane permeability compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of quinoline derivatives in medicinal chemistry:

- A study evaluating various quinoline derivatives found that those with structural similarities to this compound exhibited promising anticancer activity against specific cell lines, reinforcing the therapeutic value of this class of compounds .

- Another investigation focused on the synthesis and biological evaluation of quinoline derivatives reported that modifications to the quinoline structure could lead to enhanced antimicrobial properties, suggesting a pathway for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Pfitzinger reaction is a common approach for synthesizing quinoline-2-carboxylic acid derivatives. For example, condensation of substituted isatins with ketones in an alkaline medium (e.g., sodium acetate) can yield quinoline cores. Adjusting reaction time, temperature, and stoichiometry of substituents (ethoxy, methoxy, methyl groups) is critical for regioselectivity and yield optimization. Ethoxy and methoxy groups may require protection/deprotection strategies to avoid side reactions during synthesis .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC or UPLC with UV detection to assess purity (>95% is typical for research-grade material).

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the known biological activities of structurally similar quinoline-2-carboxylic acid derivatives?

- Methodological Answer : Analogous compounds, such as 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid, exhibit antibacterial activity via inhibition of DNA gyrase and topoisomerase IV. Anticancer activity has also been reported, likely through kinase inhibition. Structure-activity relationship (SAR) studies suggest that methoxy and methyl groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when analyzing substituent effects in this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Use:

- Variable-temperature NMR to identify conformational equilibria.

- 2D NMR (COSY, NOESY) to assign coupling networks and spatial proximity of substituents.

- X-ray crystallography for definitive structural confirmation, especially if steric hindrance from the 8-methyl group distorts the quinoline ring .

Q. What strategies mitigate degradation of the carboxylic acid group during long-term storage or experimental conditions?

- Methodological Answer : Store the compound under inert atmosphere (argon) at -20°C in anhydrous DMSO or ethanol. Avoid prolonged exposure to light, which may decarboxylate the acid group. For in vitro assays, prepare fresh solutions and monitor pH stability (optimal range: pH 6–8) .

Q. How do electronic and steric effects of the 4-ethoxy and 6-methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group at position 6 activates the quinoline ring for electrophilic substitution, while the 4-ethoxy group may sterically hinder reactions at adjacent positions. Computational modeling (DFT) can predict reactive sites, and experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended to assess functionalization feasibility .

Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer : Use:

- Fluorescence polarization assays to measure binding affinity to kinase ATP pockets.

- Cell-based assays (e.g., MTT or apoptosis markers) in cancer cell lines (e.g., HeLa, MCF-7).

- Western blotting to assess downstream phosphorylation targets (e.g., ERK, AKT). Compare results with control compounds like staurosporine .

Q. How can regioselective functionalization at the 2-carboxylic acid position be achieved without disrupting the quinoline core?

- Methodological Answer : Convert the carboxylic acid to an acid chloride (using SOCl₂ or oxalyl chloride) for amidation or esterification. Alternatively, employ coupling reagents (e.g., EDC/HOBt) for peptide bond formation. Monitor reaction progress via TLC to prevent over-functionalization .

Q. Methodological Challenges and Solutions

Q. What purification techniques address low yields in multi-step syntheses of this compound?

- Methodological Answer : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate intermediates. For persistent impurities, recrystallization from ethanol/water or DCM/hexane improves purity. Advanced methods like preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) are effective for final purification .

Q. How can computational tools predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and metabolic pathways. Validate predictions with in vitro microsomal stability assays .

Properties

IUPAC Name |

4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPZWEWYLGWLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.